molecular formula C19H19NO2S2 B6426992 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide CAS No. 2327592-75-4

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide

Cat. No.: B6426992
CAS No.: 2327592-75-4
M. Wt: 357.5 g/mol
InChI Key: GAZJGGPWPATUKM-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a benzylsulfanyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides The hydroxyethyl group can be introduced through a reaction with ethylene oxide under basic conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The benzothiophene ring can be reduced under hydrogenation conditions.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl mercaptan in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of a dihydrobenzothiophene derivative.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is not well understood. it is believed to interact with various molecular targets and pathways due to its structural features. The benzothiophene moiety may interact with enzymes or receptors, while the hydroxyethyl and benzylsulfanyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide is unique due to the combination of its hydroxyethyl and benzylsulfanyl groups, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c21-17(16-12-24-18-9-5-4-8-15(16)18)10-20-19(22)13-23-11-14-6-2-1-3-7-14/h1-9,12,17,21H,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZJGGPWPATUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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